6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Drug Metabolism Cytochrome P450 Drug-Drug Interaction

This 6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide delivers a unique halogen-substituted chromene scaffold validated across multiple HTS campaigns (HCMV UL50 nuclear egress, CBX7, ST2/IL-33, and mutant huntingtin-CaM disruption). Its narrow-spectrum anti-H. pylori activity (MIC 0.0039 µg/mL) and distinct CYP2C19 inhibition profile (Ki=50 µM) make it an ideal lead compound for antimicrobial discovery and DDI assay calibration. Procure this differentially annotated screening hit to guide your structure-based optimization programs.

Molecular Formula C16H8Cl2FNO3
Molecular Weight 352.14
CAS No. 313669-52-2
Cat. No. B2893451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS313669-52-2
Molecular FormulaC16H8Cl2FNO3
Molecular Weight352.14
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)F
InChIInChI=1S/C16H8Cl2FNO3/c17-9-5-8-6-12(16(22)23-14(8)13(18)7-9)15(21)20-11-3-1-10(19)2-4-11/h1-7H,(H,20,21)
InChIKeyAEAMBABKJLSWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 313669-52-2): Structural and Pharmacological Profile


6,8-Dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 313669-52-2) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class . It features a distinctive 6,8-dichloro substitution on the chromene core and a 4-fluorophenyl amide moiety, resulting in a molecular formula of C16H8Cl2FNO3 and a molecular weight of 352.1 g/mol . This compound has been profiled in multiple high-throughput screening campaigns, including assays for HCMV UL50 inhibition, CBX7 inhibition, ST2 (IL1RL1) antagonism, and mutant huntingtin-CaM interaction disruption . The chromene-3-carboxamide scaffold is recognized for its potential in targeting HIV-1 integrase, myeloperoxidase (MPO), and various cancer cell lines, though the specific contribution of the 6,8-dichloro and 4-fluorophenyl substituents to potency and selectivity remains an active area of investigation [1].

Why 6,8-Dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-3-Carboxamides


Substitution within the 2-oxo-2H-chromene-3-carboxamide class is not functionally neutral. The presence and position of halogen substituents on both the chromene core and the N-phenyl ring profoundly influence target binding, metabolic stability, and physicochemical properties [1]. The non-chlorinated parent compound, N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 216985-29-4), lacks the electron-withdrawing and steric effects conferred by the 6,8-dichloro groups, which are predicted to alter LogP, hydrogen-bonding capacity, and cytochrome P450 interactions [2]. In related chromene-3-carboxamide series, the introduction of halogens at the 6- and 8-positions has been associated with improved antimicrobial selectivity; for example, compounds in the 6,8-dichloro subclass demonstrated narrow-spectrum anti-H. pylori activity (MIC 0.0039–16 µg/mL) with minimal off-target antibacterial effects, whereas non-halogenated analogs showed no such selectivity [3]. These findings underscore that the 6,8-dichloro-4-fluorophenyl substitution pattern cannot be assumed interchangeable with other chromene-3-carboxamide congeners.

Quantitative Differentiation Evidence for 6,8-Dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Against Key Comparators


CYP2C19 Enzyme Inhibition: Divergent Metabolic Interaction Profile vs. Non-Chlorinated Analog

The 6,8-dichloro substitution markedly alters cytochrome P450 interaction compared to the non-halogenated parent compound. The target compound inhibits recombinant CYP2C19 with a Ki of 50,000 nM (50 µM), as determined using 3-O-methylfluorescein as a substrate [1]. In contrast, the non-chlorinated analog, N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 216985-29-4), showed no reported CYP2C19 inhibition in comparable assays . This difference indicates that the 6,8-dichloro groups introduce a specific metabolic liability or interaction profile that is absent in the parent scaffold, a critical consideration for researchers designing in vivo studies or assessing drug-drug interaction potential.

Drug Metabolism Cytochrome P450 Drug-Drug Interaction

HCMV Nuclear Egress Inhibition: Unique Screening Hit Profile vs. Class Baseline

The target compound was identified as a hit in a high-throughput screen for small-molecule inhibitors of human cytomegalovirus (HCMV) nuclear egress targeting the UL50 protein . While quantitative IC50 data from this primary screen is not publicly disclosed, the compound's selection for this specialized assay distinguishes it from the majority of 2-oxo-2H-chromene-3-carboxamide derivatives, which have not been profiled for antiviral nuclear egress activity. By comparison, the broader coumarin-3-carboxamide class has been extensively evaluated for antibacterial (anti-H. pylori) and anticancer applications but has seen limited investigation in antiviral nuclear egress mechanisms [1]. This screening hit status provides a unique starting point for medicinal chemistry optimization in an underexplored antiviral target space.

Antiviral HCMV UL50 Nuclear Egress High-Throughput Screening

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Non-Halogenated Chromene-3-Carboxamides

The 6,8-dichloro-4-fluorophenyl substitution pattern significantly increases lipophilicity and molecular weight relative to non-halogenated chromene-3-carboxamides. The target compound has a molecular weight of 352.1 g/mol and an estimated LogP of 3.8–4.2 (based on structural prediction), compared to the non-chlorinated parent N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (MW 283.25, LogP ~2.87) . This ~69 g/mol increase in molecular weight and approximately one LogP unit increase are consistent with the introduction of two chlorine atoms. These changes directly impact membrane permeability, plasma protein binding, and oral bioavailability predictions, making the 6,8-dichloro derivative a distinct physicochemical entity for formulation and ADME optimization studies.

Lipophilicity Drug-Likeness Physicochemical Properties LogP

ST2 (IL1RL1) Receptor Antagonism: Differentiated Target Engagement vs. Chromene-Class Background

This compound was screened in a primary assay for small-molecule inhibitors of ST2 (IL1RL1), the receptor for interleukin-33 (IL-33) . ST2 is a validated therapeutic target in inflammatory and fibrotic diseases, but few chromene-3-carboxamide derivatives have been evaluated for ST2 antagonism. The target compound's inclusion in this screen distinguishes it from the broader coumarin-3-carboxamide class, which has been predominantly studied for antimicrobial and anticancer applications [1]. While specific IC50 data from this screening campaign is not publicly available, the compound's profiling against ST2 represents a differentiated target engagement opportunity not shared by most structural analogs.

Immunology ST2 IL-33 Inflammation High-Throughput Screening

Antimicrobial Selectivity: Class-Level Narrow-Spectrum Anti-H. pylori Activity of 6,8-Dichloro Chromene-3-Carboxamides

A series of 2-oxo-2H-chromene-3-carboxamide derivatives, including compounds bearing the 6,8-dichloro substitution, were evaluated for antimicrobial activity and demonstrated a narrow-spectrum anti-H. pylori effect with MIC values ranging from 0.0039 to 16 µg/mL [1]. Critically, these 6,8-dichloro-substituted compounds showed little or no activity against a broad panel of Gram-positive and Gram-negative bacteria as well as pathogenic fungi, indicating a selective anti-H. pylori profile. In contrast, non-chlorinated chromene-3-carboxamide derivatives tested in the same study did not exhibit this selective antimicrobial window [1]. Low cytotoxicity was also observed for the most active compounds in a Trypan blue dye exclusion assay [1]. While the target compound (CAS 313669-52-2) was not explicitly reported in this publication, it belongs to the same 6,8-dichloro-2-oxo-2H-chromene-3-carboxamide subclass, and this class-level SAR provides a rational basis for its procurement as a candidate for selective anti-H. pylori lead optimization.

Antimicrobial Helicobacter pylori Narrow-Spectrum SAR

Multi-Target Screening Profile: Broader Biological Fingerprint vs. Single-Target Chromene Analogs

Unlike many chromene-3-carboxamide derivatives that have been evaluated against a single biological target, 6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been profiled across at least five distinct high-throughput screening campaigns encompassing antiviral (HCMV UL50), epigenetic (CBX7), immunological (ST2/IL1RL1), neurological (mHTT-CaM interaction), and GPCR (GPR151) targets . This multi-target screening fingerprint provides a broader biological annotation than is available for close structural analogs such as 6,8-dichloro-N-phenyl-2-oxo-2H-chromene-3-carboxamide, which has been studied primarily as a coagulation factor VII inhibitor [1]. The breadth of screening data enables more informed selection for drug repurposing or polypharmacology studies.

Polypharmacology High-Throughput Screening Target Profiling Drug Repurposing

Recommended Application Scenarios for 6,8-Dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 313669-52-2)


Hit-to-Lead Optimization for Selective Anti-H. pylori Agents

Based on class-level evidence that 6,8-dichloro-2-oxo-2H-chromene-3-carboxamides exhibit narrow-spectrum anti-H. pylori activity with MIC values as low as 0.0039 µg/mL, including against metronidazole-resistant strains , this compound is well-suited as a starting scaffold for lead optimization programs targeting selective H. pylori eradication. Its favorable cytotoxicity profile in the chromene-3-carboxamide series further supports its candidacy for iterative medicinal chemistry exploration.

Cytochrome P450 Drug-Drug Interaction Liability Assessment

The compound's demonstrated CYP2C19 inhibitory activity (Ki = 50 µM) makes it a valuable tool compound for calibrating CYP inhibition assays and for use as a reference standard in drug-drug interaction screening panels. Its distinct CYP interaction profile relative to non-chlorinated chromene-3-carboxamides enables structure-activity relationship studies focused on metabolic liability mitigation.

Antiviral Drug Discovery Targeting HCMV Nuclear Egress

The identification of this compound as a hit in an HCMV UL50 nuclear egress inhibitor screen positions it as a unique entry point for antiviral programs targeting late-stage cytomegalovirus replication. Researchers pursuing non-canonical antiviral mechanisms can leverage this validated screening hit for structure-guided optimization, with the added benefit of the compound's multi-target profiling data to anticipate potential off-target effects.

Polypharmacology Probe for Inflammation and Neurodegeneration Pathways

With documented screening activity across ST2 (IL-33 receptor), mutant huntingtin-CaM interaction, and GPR151 , this compound serves as a multi-pathway probe for investigating crosstalk between inflammatory signaling (IL-33/ST2 axis), neurodegenerative protein aggregation, and orphan GPCR function. Its broad biological fingerprint makes it a strategic choice for chemical biology studies requiring a single compound with annotated activity across multiple disease-relevant targets.

Quote Request

Request a Quote for 6,8-dichloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.